molecular formula C11H10N2O2S B14052115 Methyl 2-(2-aminophenyl)thiazole-4-carboxylate

Methyl 2-(2-aminophenyl)thiazole-4-carboxylate

Cat. No.: B14052115
M. Wt: 234.28 g/mol
InChI Key: AKPQXHLIHFCESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-aminophenyl)thiazole-4-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-aminophenyl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then further reacted with methyl iodide to yield the desired methyl ester . The reaction conditions generally require a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-(2-aminophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The pathways involved often include disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-aminophenyl)thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with biological molecules makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,12H2,1H3

InChI Key

AKPQXHLIHFCESK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.